

In-Depth Technical Guide: Mao-B-IN-15

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Compound of Interest

Compound Name: *Mao-B-IN-15*

Cat. No.: *B12404134*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the selective Monoamine Oxidase B (MAO-B) inhibitor, **Mao-B-IN-15**. It covers its physicochemical properties, synthesis, biological activity, and relevant cellular pathways, presenting data and methodologies in a structured format for research and development applications.

Core Compound Data

Mao-B-IN-15, also identified as compound 4i in primary literature, is a selective inhibitor of MAO-B, an enzyme implicated in the progression of neurodegenerative disorders such as Parkinson's disease.^{[1][2]} Its selective inhibition of MAO-B over MAO-A is a key characteristic for therapeutic development.

Physicochemical Properties

The fundamental properties of **Mao-B-IN-15** are summarized below.

Property	Value	Reference(s)
Molecular Weight	287.33 g/mol	[3]
Molecular Formula	C ₁₇ H ₁₈ FNO ₂	[3][4]
CAS Number	2032436-79-4	[3][4]
IUPAC Name	2-(4-fluorophenyl)-1,2,3,4-tetrahydro-6,7-dimethoxyisoquinoline	

Biological Activity

Mao-B-IN-15 demonstrates potent and selective inhibitory activity against human MAO-B. The half-maximal inhibitory concentrations (IC₅₀) highlight its selectivity.

Target	IC ₅₀ Value	Reference(s)
hMAO-B	13.5 µM	[1][2]
hMAO-A	> 100 µM	[1][2]

Experimental Protocols

Detailed methodologies for the synthesis and biological evaluation of **Mao-B-IN-15** are provided below, based on established research.[1][2]

Synthesis of Mao-B-IN-15

The synthesis of **Mao-B-IN-15** is achieved via a microwave-assisted Palladium nanoparticle-catalyzed Buchwald-Hartwig amination reaction.[1][2] This method allows for the concise creation of N-arylated heliamine derivatives.

Materials:

- Heliamine (6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline)
- 1-Fluoro-4-iodobenzene

- Palladium(II) Acetate ($\text{Pd}(\text{OAc})_2$)
- 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos)
- Potassium Carbonate (K_2CO_3)
- Toluene, anhydrous
- Microwave reactor

Procedure:

- To a microwave reaction vial, add heliamine (1.0 eq), 1-fluoro-4-iodobenzene (1.2 eq), $\text{Pd}(\text{OAc})_2$ (0.1 eq), SPhos (0.2 eq), and K_2CO_3 (2.0 eq).
- Add anhydrous toluene to the vial.
- Seal the vial and place it in the microwave reactor.
- Irradiate the reaction mixture at 150 °C for 30 minutes.
- After cooling, dilute the mixture with ethyl acetate and filter through a pad of Celite.
- Concentrate the filtrate under reduced pressure.
- Purify the resulting crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield **Mao-B-IN-15** (Compound 4i) as the final product.

MAO-B Inhibition Assay (Fluorometric)

This protocol outlines a common high-throughput method for determining MAO-B inhibitory activity based on the detection of hydrogen peroxide (H_2O_2), a byproduct of the MAO-catalyzed reaction.^{[5][6]}

Materials:

- Recombinant human MAO-B enzyme
- MAO-B Assay Buffer (e.g., 50 mM Sodium Phosphate, pH 7.2)

- MAO-B Substrate (e.g., Tyramine or Benzylamine)
- Fluorometric Probe (e.g., Amplex Red or equivalent)
- Horseradish Peroxidase (HRP) or other suitable developer
- **Mao-B-IN-15** (dissolved in DMSO)
- 96-well black, flat-bottom microplate
- Fluorescence microplate reader

Procedure:

- **Compound Preparation:** Prepare serial dilutions of **Mao-B-IN-15** in MAO-B Assay Buffer. The final DMSO concentration should not exceed 1-2%.
- **Enzyme and Control Setup:** In a 96-well plate, add 10 μ L of the diluted **Mao-B-IN-15** solutions to the respective wells. For the enzyme control (100% activity), add 10 μ L of assay buffer with the corresponding DMSO concentration.
- **Enzyme Addition:** Add 50 μ L of diluted MAO-B enzyme solution to each well.
- **Pre-incubation:** Incubate the plate at 37°C for 10 minutes to allow the inhibitor to interact with the enzyme.
- **Reaction Initiation:** Prepare a substrate solution containing the MAO-B substrate, fluorometric probe, and developer in assay buffer. Add 40 μ L of this solution to each well to start the reaction.
- **Measurement:** Immediately place the plate in a fluorescence microplate reader (Ex/Em = 535/587 nm for Amplex Red).^[5] Measure the fluorescence kinetically at 37°C for 30-40 minutes.
- **Data Analysis:** Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve). Determine the percent inhibition for each concentration of **Mao-B-IN-15** relative to the enzyme control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC₅₀ value.

Cell Viability Assay (MTT-based)

To assess the cytotoxicity of **Mao-B-IN-15**, an MTT assay can be performed on a relevant neuronal cell line, such as SH-SY5Y.

Materials:

- SH-SY5Y human neuroblastoma cells
- Complete growth medium (e.g., MEM/F12 with 15% FBS and 1% Penicillin/Streptomycin)
- **Mao-B-IN-15** (dissolved in DMSO)
- MTT solution (5 mg/mL in PBS)
- DMSO, cell culture grade
- 96-well clear, flat-bottom microplate

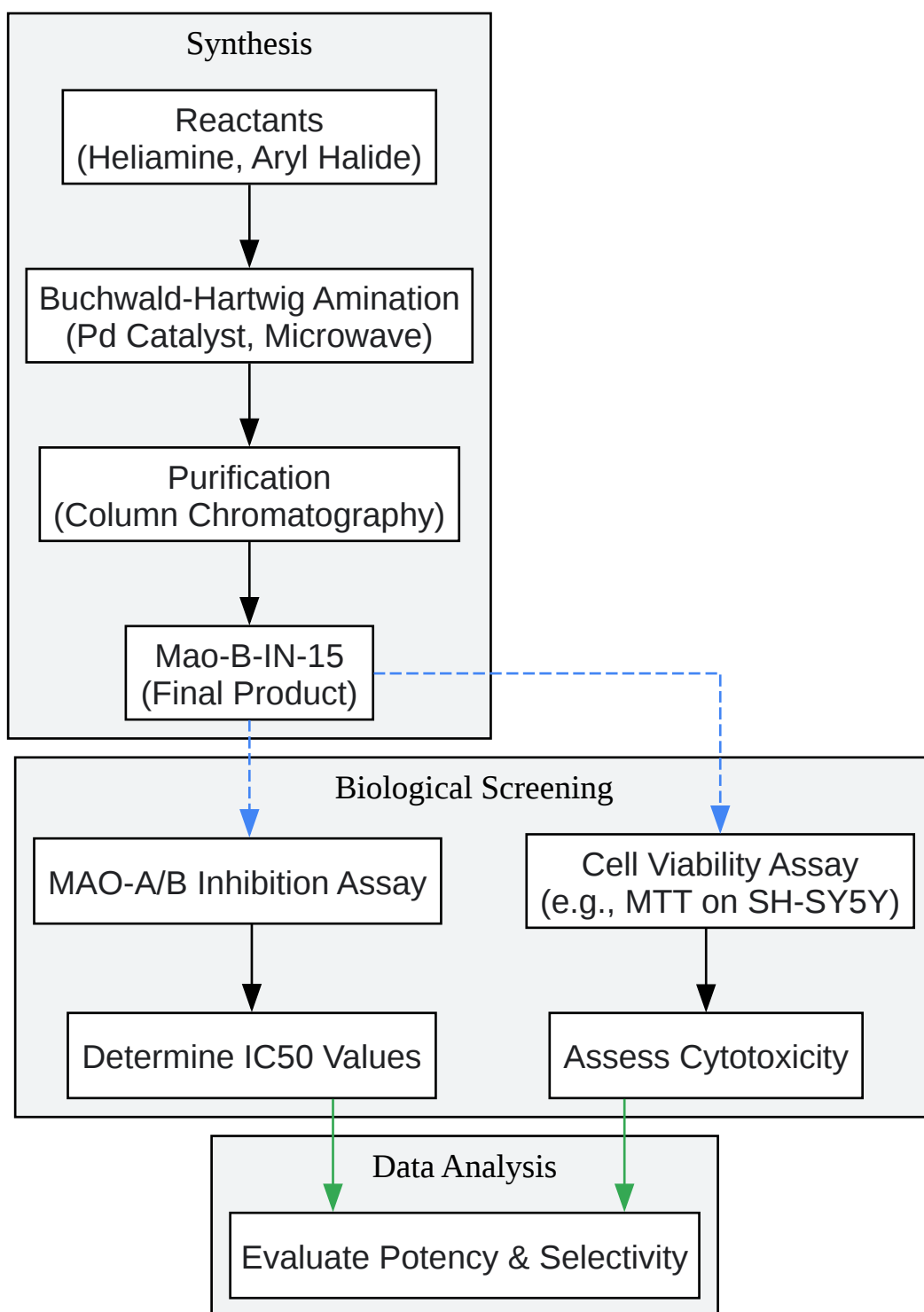
Procedure:

- **Cell Seeding:** Seed SH-SY5Y cells into a 96-well plate at a density of 1×10^4 cells/well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.[\[7\]](#)
- **Compound Treatment:** Prepare various concentrations of **Mao-B-IN-15** in a complete growth medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to each well. Include a vehicle control (medium with DMSO).
- **Incubation:** Incubate the cells for 24 hours.
- **MTT Addition:** Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.[\[7\]](#)
- **Formazan Solubilization:** Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
- **Absorbance Measurement:** Measure the absorbance at 570 nm using a microplate reader.
- **Data Analysis:** Calculate cell viability as a percentage relative to the vehicle control.

Visualizations: Workflows and Pathways

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and screening of **Mao-B-IN-15**.

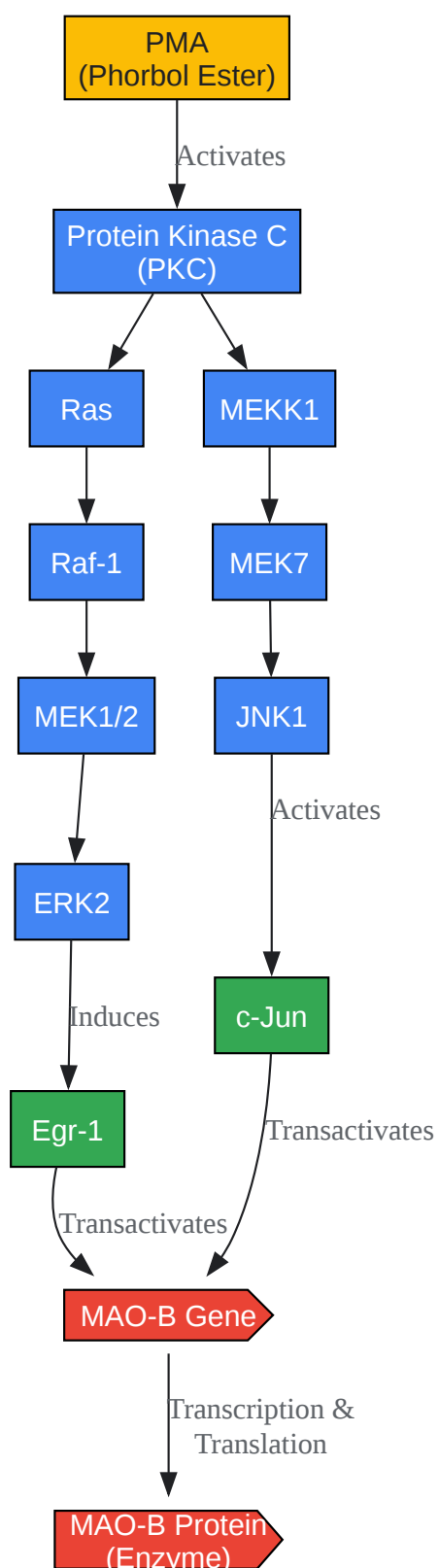


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Workflow for Synthesis and Evaluation of **Mao-B-IN-15**.

MAO-B Gene Expression Signaling Pathway

The expression of the human MAO-B gene is regulated by a complex signaling cascade. Activation of Protein Kinase C (PKC) can trigger the Mitogen-Activated Protein Kinase (MAPK) pathway, leading to the induction of MAO-B transcription.^{[5][6]} This pathway involves several key kinases and transcription factors.



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PKC-MAPK Signaling Pathway Regulating MAO-B Gene Expression.

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